molecular formula C13H21NO5 B12548868 2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester

2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester

Cat. No.: B12548868
M. Wt: 271.31 g/mol
InChI Key: YXNLYOAYJBGACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-6-azaspiro[45]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of alkylation and heterocyclization steps . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated derivative.

Scientific Research Applications

2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester is unique due to its specific arrangement of oxygen and nitrogen atoms within the spiro structure. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

tert-butyl 3-hydroxy-1-oxo-2-oxa-6-azaspiro[4.5]decane-6-carboxylate

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-5-4-6-13(14)8-9(15)18-10(13)16/h9,15H,4-8H2,1-3H3

InChI Key

YXNLYOAYJBGACB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CC(OC2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.